Enzaplatovir - 1323077-89-9

Enzaplatovir

Catalog Number: EVT-267361
CAS Number: 1323077-89-9
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enzaplatovir is an inhibitor of Respiratory Syncytial Virus (RSV). It can be used as a viral fusion protein inhibitor.
Overview

Enzaplatovir, also known as BTA-C585, is a small molecule drug primarily developed for the treatment of respiratory syncytial virus infections. It targets the fusion protein of the respiratory syncytial virus, inhibiting its function and thereby preventing viral entry into host cells. The compound has been under investigation by Aviragen Therapeutics and is currently in Phase 2 clinical trials, focusing on its efficacy and safety in humans .

Source and Classification

Enzaplatovir is classified as an antiviral agent specifically designed to combat infections caused by the respiratory syncytial virus, which is a significant cause of respiratory illness in infants and young children. The drug's development is part of a broader effort to find effective treatments for infectious diseases, particularly those caused by RNA viruses .

Synthesis Analysis

Methods

The synthesis of Enzaplatovir involves several chemical reactions that construct its complex molecular framework. The specific synthetic route has not been extensively detailed in public literature, but it typically includes:

  • Formation of key intermediates: This involves the use of various organic reactions such as nucleophilic substitutions and cyclizations.
  • Purification processes: After synthesis, purification techniques like chromatography are employed to isolate the final product.

Technical Details

The synthesis may utilize starting materials that are commercially available or derived from simpler organic compounds. The detailed synthetic pathway would require proprietary information from Aviragen Therapeutics or related patent filings.

Molecular Structure Analysis

Structure

Enzaplatovir has a molecular formula of C20H19N5O3C_{20}H_{19}N_{5}O_{3}. Its structural representation includes multiple functional groups that contribute to its biological activity.

  • InChIKey: KUDXTBCRESIJFH-FQEVSTJZSA-N
  • CAS Registry Number: 1323077-89-9

The molecular structure can be visualized using chemical drawing software, highlighting the arrangement of atoms and bonds that define its properties .

Chemical Reactions Analysis

Reactions

Enzaplatovir undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Hydrolysis: This may occur in biological systems, affecting the drug's stability and bioavailability.
  • Reversible binding: Enzaplatovir binds to the fusion protein of the respiratory syncytial virus, inhibiting its function through competitive inhibition.

Technical Details

The exact reaction mechanisms are complex and involve interactions at the molecular level, often requiring advanced spectroscopic techniques to elucidate .

Mechanism of Action

Enzaplatovir acts primarily by inhibiting the fusion protein of the respiratory syncytial virus. This mechanism involves:

  1. Binding to the fusion protein: Enzaplatovir binds to specific sites on the protein, preventing it from facilitating viral entry into host cells.
  2. Blocking viral replication: By inhibiting fusion, Enzaplatovir effectively reduces viral load and mitigates infection severity.

Data from studies indicate that this mechanism is crucial for developing effective antiviral therapies against respiratory syncytial virus infections .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Enzaplatovir's stability under various pH conditions is critical for its formulation.
  • Reactivity: The compound’s reactivity can influence its interaction with biological targets and other chemicals during synthesis.

Relevant data regarding these properties can guide formulation scientists in developing effective delivery systems for this drug .

Applications

Enzaplatovir is primarily investigated for its potential use in treating respiratory syncytial virus infections. Its applications extend beyond this specific indication, including:

  • Research tool: Used in studies aimed at understanding viral mechanisms and developing new antiviral strategies.
  • Potential repurposing: Preliminary studies suggest that Enzaplatovir may have efficacy against other viral pathogens, indicating broader therapeutic potential .
Introduction to Enzaplatovir: Virological Context and Research Imperatives

Historical Evolution of Broad-Spectrum Antiviral Development

The development of Enzaplatovir occurs against a backdrop of evolving antiviral paradigms. Antiviral chemotherapy began in earnest during the 1950s with the discovery of thiosemicarbazones' activity against vaccinia virus, though significant advances remained limited until the HIV/AIDS crisis stimulated intensive research into antiretroviral agents [7]. The subsequent decades witnessed strategic shifts from nonselective antiviral approaches toward precision-targeted molecular interventions. Early antivirals like idoxuridine (1963) and amantadine (1964) established the principle of viral-targeted inhibition but suffered from limited spectra and significant toxicity profiles. The introduction of neuraminidase inhibitors (oseltamivir, zanamivir) in 1999 represented a milestone in virus-specific drug design, particularly for influenza, demonstrating the therapeutic value of targeting surface glycoproteins [7] [8].

The evolution continued with polymerase inhibitors (favipiravir, baloxavir) that expanded treatment options through their activity against conserved viral replication machinery. These agents demonstrated improved resistance profiles compared to earlier target-specific inhibitors. Contemporary development has increasingly focused on viral entry inhibition, exemplified by HIV's enfuvirtide (2003) and maraviroc (2007), which provided proof-of-concept for blocking host-pathogen interactions at the earliest infection stages. This historical trajectory – from broad cytopathic effect reduction to precise molecular interference – establishes the conceptual framework upon which Enzaplatovir was developed, specifically targeting RSV's fusion (F) protein to prevent host cell entry [1] [8].

Table 1: Evolution of Key Antiviral Classes Relevant to Enzaplatovir Development

EraAntiviral ClassRepresentative AgentsPrimary TargetLimitations Addressed by Next Generation
1960s-1980sAdamantanesAmantadine, RimantadineInfluenza M2 ion channelNarrow spectrum, toxicity, resistance
1990s-2000sNeuraminidase InhibitorsOseltamivir, ZanamivirInfluenza neuraminidaseLimited bioavailability (IV/inhaled)
2000s-2010sPolymerase InhibitorsFavipiravir, BaloxavirViral RNA-dependent RNA polymeraseResistance development
2010s-PresentEntry/Fusion InhibitorsEnzaplatovir, Enfuvirtide, MaravirocViral surface proteins (e.g., RSV F protein)Administration route, specificity

Structural and Functional Classification of Enzaplatovir Within Antiviral Pharmacopeia

Enzaplatovir (C₂₀H₁₉N₅O₃; molecular weight 377.40 g/mol) belongs to a structurally distinct class of small-molecule antiviral agents specifically engineered for oral bioavailability – a significant advantage over earlier peptide-based entry inhibitors that required parenteral administration. Its chemical structure features a complex heterocyclic scaffold with pyrazine and pyridine motifs, optimized for high-affinity interaction with the RSV fusion (F) protein in its prefusion conformation. This molecular architecture enables specific binding interactions that prevent the structural rearrangements necessary for viral-host membrane fusion, effectively halting viral entry at its initial stage [2].

Functionally, Enzaplatovir is classified as a viral entry inhibitor with specific activity against respiratory syncytial virus. It exhibits no significant activity against influenza neuraminidase or HIV reverse transcriptase, distinguishing it mechanistically from broader-spectrum antivirals like favipiravir. Within the entry inhibitor subclass, Enzaplatovir differs from attachment inhibitors (e.g., fostemsavir for HIV gp120) by targeting post-attachment fusion events, and from CCR5 co-receptor blockers (e.g., maraviroc) by direct viral protein engagement rather than host receptor interference. This precise mechanism positions Enzaplatovir as a fusion-specific inhibitor within the functional taxonomy of antiviral agents, sharing mechanistic similarities only with other fusion-targeting compounds like HIV's enfuvirtide, though with dramatically improved pharmacokinetic properties enabled by its small-molecule design [1] [8].

Table 2: Classification of Enzaplatovir Within Antiviral Mechanisms

Antiviral ClassMolecular TargetRepresentative AgentsEnzaplatovir Differentiation
Entry InhibitorsViral surface proteinsFostemsavir (HIV), Enfuvirtide (HIV)Small molecule (vs. peptide); Oral bioavailability
Fusion InhibitorsFusion machineryEnfuvirtide (HIV), T20 (HIV)Targets RSV F protein (vs. HIV gp41)
Attachment InhibitorsInitial binding eventsMaraviroc (HIV - CCR5), Abidor (Influenza HA)Acts post-attachment; Direct viral target
Neuraminidase InhibitorsViral egress proteinsOseltamivir, Zanamivir (Influenza)Different viral target (entry vs. release)
Polymerase InhibitorsReplication machineryFavipiravir, Remdesivir (broad-spectrum)Earlier intervention point (entry vs. replication)

Critical Knowledge Gaps in Enzaplatovir Mechanism Elucidation

Despite promising preclinical profiles, several mechanistic aspects of Enzaplatovir require further elucidation. A primary knowledge gap concerns the exact molecular interactions between Enzaplatovir and the RSV F protein. While the compound is established as an entry inhibitor, high-resolution structural studies detailing binding site engagement, conformational locking mechanisms, and binding affinity dynamics under physiological conditions remain incomplete. This molecular-level understanding is crucial for predicting resistance mutations and guiding next-generation inhibitor design [1] [2].

The potential for viral resistance development represents another significant knowledge gap. While no clinically significant resistance has yet been reported, in vitro studies suggest possible escape pathways through F protein mutations analogous to those observed with other fusion inhibitors. The relationship between specific F protein polymorphisms and reduced Enzaplatovir susceptibility requires systematic investigation to anticipate clinical resistance patterns. Furthermore, the compound's activity across RSV subtypes (RSV-A and RSV-B) shows minor variations whose structural basis remains incompletely characterized, potentially affecting clinical efficacy across circulating strains [1] [7].

Critical questions also surround Enzaplatovir's potential synergistic interactions with other antiviral classes. Theoretical benefits exist for combination with polymerase inhibitors (e.g., ribavirin) or immunomodulators, creating potential multi-barrier suppression strategies. However, empirical data validating such synergistic potential and elucidating the mechanistic basis for combined effects are currently limited. Additionally, the influence of host factors on drug efficacy – including airway mucosal components, surfactant interactions, and epithelial cell metabolism – constitutes an understudied area essential for predicting in vivo performance. These knowledge gaps represent priority research areas essential for maximizing Enzaplatovir's therapeutic potential and longevity in the antiviral armamentarium [4] [7].

Table 3: Critical Knowledge Gaps in Enzaplatovir Research

Knowledge Gap DomainSpecific Unresolved QuestionsResearch Imperatives
Molecular Binding MechanicsAtomic-resolution drug-target interactions; Binding affinity dynamics; Conformational locking mechanismHigh-resolution cryo-EM studies; Molecular dynamics simulations; Structure-activity relationship (SAR) refinement
Resistance PathwaysMutation-associated resistance profiles; Cross-resistance with other entry inhibitors; Fitness cost of resistance mutationsIn vitro resistance selection experiments; Structural modeling of mutant F proteins; Clinical surveillance for resistance markers
Host-Virus-Drug InteractionsMucosal bioavailability; Impact of pulmonary surfactant; Epithelial cell metabolism effectsArtificial mucus/surfactant permeability models; Primary respiratory epithelial cell studies; Host factor binding assays
Combination Therapy MechanismsSynergy with polymerase inhibitors; Immunomodulator interactions; Complementary mechanisms with monoclonal antibodiesIn vitro combination studies; Animal model therapeutic synergy evaluation; Systems biology approaches to mechanism integration

Properties

CAS Number

1323077-89-9

Product Name

Enzaplatovir

IUPAC Name

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1

InChI Key

KUDXTBCRESIJFH-FQEVSTJZSA-N

SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C

Solubility

Soluble in DMSO

Synonyms

Enzaplatovir; BTA-585; BTA585; BTA 585; BTA-C585; BTAC585; BTA C585

Canonical SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C

Isomeric SMILES

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.